N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-3-4-9-10(7-8)13-6-5-11-9/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRIHYSSFWNSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-75-5 | |
| Record name | N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine typically involves the reaction of appropriate amines with formaldehyde and phenolic compounds. One common method includes the following steps:
Formation of N,N-dihydroxymethylamine: This intermediate is formed by reacting the amine with formaldehyde at lower temperatures.
Cyclization: The intermediate then undergoes cyclization with a phenolic compound at elevated temperatures to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine exhibits potential anticancer activity. Studies have shown that derivatives of benzoxazine compounds can interfere with cancer cell proliferation and induce apoptosis in specific cancer lines. For instance, compounds with similar structures have been explored for their ability to inhibit tumor growth in vitro and in vivo models.
Neuroprotective Effects
This compound may also possess neuroprotective properties. Preliminary studies suggest that it could help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Agricultural Science
Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Its structural features allow it to act against certain pests while being less harmful to beneficial insects. Field studies have demonstrated its efficacy in controlling pest populations in crops without significant negative impacts on the environment.
Herbicide Development
The compound's ability to inhibit specific enzymes involved in plant metabolism has led researchers to explore its application as a herbicide. By targeting pathways critical for weed survival, it offers a promising avenue for developing selective herbicides that can reduce competition for resources among crops.
Materials Science
Polymer Synthesis
In materials science, this compound is being studied for its role in synthesizing novel polymers. Its presence can enhance the thermal stability and mechanical properties of polymeric materials. This application is particularly relevant in creating materials for high-performance applications such as aerospace and automotive industries.
Nanocomposites
The incorporation of this compound into nanocomposites has shown promise in improving electrical conductivity and mechanical strength. Research indicates that blending it with nanomaterials can lead to enhanced performance characteristics suitable for electronic devices and sensors.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| Anticancer Activity of Benzoxazine Derivatives | Medicinal Chemistry | Demonstrated inhibition of tumor growth in xenograft models using similar benzoxazine compounds. |
| Neuroprotective Effects of Novel Compounds | Neuropharmacology | Showed reduced oxidative stress markers in neuronal cell cultures treated with related compounds. |
| Efficacy of N,N-Dimethyl-Benzoxazine as a Pesticide | Agricultural Science | Field trials indicated significant reduction in pest populations without harming non-target species. |
| Development of High-performance Polymers | Materials Science | Enhanced thermal stability and mechanical properties observed in polymers containing benzoxazine derivatives. |
Mechanism of Action
The mechanism of action of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzoxazine and benzodioxepin derivatives to highlight key differences in properties and applications.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|---|
| N,N-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine | C₁₀H₁₄N₂O | 178.23 | Benzoxazine | N,N-dimethylamine | Not reported (predicted lipophilic) | Research chemical, drug intermediate |
| 3,4-Dihydro-2H-1,4-benzoxazin-7-amine | C₈H₁₀N₂O | 150.18 | Benzoxazine | Primary amine (-NH₂) | Not reported | Organic synthesis, intermediates |
| 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | C₉H₁₁NO₂ | 165.19 | Benzodioxepin | Primary amine (-NH₂) | Soluble in water, ethanol, acetone | Pharmaceuticals, agrochemicals |
Key Differences
Structural Variations: N,N-Dimethyl substitution: The target compound’s dimethylamine group enhances steric bulk and lipophilicity compared to the primary amine in 3,4-dihydro-2H-1,4-benzoxazin-7-amine (CAS 575474-01-0) . This substitution may reduce metabolic degradation in biological systems. Benzoxazine vs. Benzodioxepin: The benzodioxepin derivative (C₉H₁₁NO₂) features a seven-membered ring with two oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to the six-membered benzoxazine core .
Physicochemical Properties: The dimethylamine group in the target compound likely reduces water solubility compared to the primary amine analogs but improves membrane permeability due to increased lipophilicity. The benzodioxepin derivative’s solubility in polar solvents (water, ethanol) is attributed to its ether oxygens, which enhance hydrogen bonding .
Applications: this compound: Potential use in drug discovery as a secondary amine scaffold for modifying pharmacokinetic properties. 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: Utilized in organic synthesis and agrochemicals due to its stable dioxepin ring and solubility profile .
Table 2: Predicted Collision Cross-Section (CCS) of the Target Compound
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 179.11789 | 138.2 |
| [M+Na]+ | 201.09983 | 150.7 |
| [M+NH₄]+ | 196.14443 | 147.4 |
| [M-H]- | 177.10333 | 142.5 |
Data from mass spectrometry predictions .
Research Implications
- Synthetic Utility : The dimethylamine group in the target compound may enhance stability in reactions requiring secondary amines, such as nucleophilic substitutions or catalysis.
- Comparative Studies : Further research should explore how dimethyl substitution affects solubility, bioavailability, and metabolic stability compared to primary amine analogs.
Biological Activity
N,N-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 178.23 g/mol. Its structure includes a benzoxazine core, which is known for various biological activities. The compound's CAS number is 1354953-75-5.
1. Anticancer Properties
Recent studies have indicated that compounds with a benzoxazine structure exhibit significant anticancer properties. For instance, this compound has been investigated for its ability to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), a target implicated in cancer progression. In vitro assays showed that this compound could effectively increase the phosphorylation of GSK-3β at Ser9, indicating its inhibitory effect on the kinase activity .
2. Neuroprotective Effects
The neuroprotective potential of benzoxazines has been explored in relation to neurodegenerative diseases such as Alzheimer’s disease. In cellular models, this compound demonstrated protective effects against oxidative stress-induced neuronal damage . This suggests that the compound may play a role in neuroprotection through antioxidant mechanisms.
3. Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Studies have shown that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines . This activity could be beneficial in treating conditions characterized by excessive inflammation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- GSK-3β Inhibition : The compound's ability to inhibit GSK-3β leads to altered cellular signaling pathways that can affect cell survival and proliferation.
- Antioxidant Activity : By scavenging reactive oxygen species (ROS), the compound mitigates oxidative stress in neuronal cells.
- Modulation of Cytokine Production : It influences the expression of various inflammatory mediators, thereby reducing inflammation.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine and its derivatives?
- Methodological Answer : Synthesis typically involves:
- Reductive amination : Reacting benzaldehyde derivatives with primary amines under inert atmospheres (e.g., argon), followed by NaBH₄ reduction. Yields for related benzoxazine derivatives range from 49% to 54% .
- Lewis acid-catalyzed cyclization : Activated aziridines undergo SN2 ring-opening with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N bond formation .
- Green synthesis : Base-mediated regioselective O-alkylation (e.g., using DBU) with 2-bromoalkanoates, followed by amidation .
Q. Which analytical techniques are essential for characterizing the purity and structure of This compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For example, 400 MHz 1H NMR in DMSO-d6 resolves methyl and aromatic protons .
- HRMS/IR : Validates molecular weight and functional groups (e.g., amine or benzoxazine rings) .
- HPLC : Assesses purity (>96% for derivatives) using reverse-phase columns (e.g., C18) with gradients like acetonitrile/water .
- Melting point analysis : Correlates with compound stability (e.g., derivatives melt at 66–98°C) .
Q. How is the antiproliferative activity of benzoxazine derivatives evaluated in preclinical research?
- Methodological Answer :
- Cell line screening : Derivatives are tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Incubation periods typically span 48–72 hours .
- Dose-response curves : IC₅₀ values are calculated to compare potency. Structural modifications (e.g., fluorobenzyl groups) enhance activity .
- Control experiments : Include untreated cells and reference drugs (e.g., doxorubicin) to validate assay conditions .
Advanced Research Questions
Q. What strategies can optimize the yield and purity of This compound during reductive amination?
- Methodological Answer :
- Reaction conditions : Use molecular sieves to absorb water and shift equilibrium toward imine formation .
- Purification : Column chromatography with DCM/MeOH (20:1) effectively isolates products, achieving >95% purity .
- Catalyst screening : Test alternatives to NaBH₄ (e.g., NaBH₃CN) for selective reduction in polar aprotic solvents .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when synthesizing novel benzoxazine analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Computational modeling : Compare experimental 13C NMR shifts with DFT-predicted values to validate assignments .
- Isotopic labeling : Use 15N-labeled amines to trace nitrogen environments in complex heterocycles .
Q. What experimental approaches are used to elucidate the mechanism of action of benzoxazine derivatives in antiproliferative assays?
- Methodological Answer :
- Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis via Annexin V/PI staining .
- Western blotting : Quantify apoptosis markers (e.g., caspase-3, PARP cleavage) and kinase inhibition (e.g., EGFR, AKT) .
- Molecular docking : Screen derivatives against validated targets (e.g., tubulin, topoisomerases) to prioritize lead compounds .
Q. How do green synthesis methods for benzoxazine derivatives compare to traditional approaches in terms of efficiency and sustainability?
- Methodological Answer :
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst recycling : Recover Cu(I) catalysts via aqueous extraction to reduce waste .
- Energy efficiency : Microwave-assisted reactions reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
